molecular formula C12H18O4 B1665704 Allixin CAS No. 125263-70-9

Allixin

Cat. No.: B1665704
CAS No.: 125263-70-9
M. Wt: 226.27 g/mol
InChI Key: OHRPDNHRQKOLGN-UHFFFAOYSA-N
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Description

Allixin (3-Hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one) is a non-sulfur-containing phytoalexin isolated from garlic ( Allium sativum ) bulbs . It is a key compound of interest in biomedical research due to its diverse biological activities. This product is provided as a high-purity solid for research applications only. Research into this compound has revealed several promising biological activities. It demonstrates neurotrophic activity, promoting the growth and survival of neuronal cells, which makes it a useful starting compound for investigations into neurodegenerative disorders and neuronal regeneration . Furthermore, this compound exhibits anti-tumor promoting activity by inhibiting skin tumors induced by chemical promoters and suppressing aflatoxin B1-induced mutagenesis, suggesting a role in cancer prevention research . It also possesses radical scavenging properties . A significant area of research involves metallo-allixin complexes. Complexes of this compound with vanadium (bis(allixinato)oxovanadium(IV)) and zinc (bis(allixinato)zinc(II)) have shown potent insulin-mimetic, hypoglycemic effects in studies on diabetic animal models, presenting a potential therapeutic strategy for both Type 1 and Type 2 diabetes . These complexes have also shown efficacy against aspects of metabolic syndrome . The compound is a stress metabolite that accumulates in garlic, particularly in necrotic tissue after long-term storage, where it is thought to provide weak antimicrobial protection to the bulb . This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-hydroxy-3-methoxy-2-methyl-6-pentylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-4-5-6-7-9-10(13)11(14)12(15-3)8(2)16-9/h13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRPDNHRQKOLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=O)C(=C(O1)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Record name Allixin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Allixin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154719
Record name Allixin
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allixin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

125263-70-9
Record name 3-Hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one
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Record name Allixin
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Record name Allixin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851A356OPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allixin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

80 - 81 °C
Record name Allixin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The chemical synthesis of allicin typically involves the oxidation of diallyl disulfide (DADS) using hydrogen peroxide (H₂O₂) in the presence of organic acids such as formic or acetic acid. This method, first detailed by Lawson and Wang in 2001, has undergone significant refinements to improve efficiency. The reaction proceeds in two stages:

  • Formation of a peracid intermediate : Hydrogen peroxide reacts with formic or acetic acid to generate performic or peracetic acid.
  • Oxidation of DADS : The peracid oxidizes DADS to allicin, regenerating the parent acid.

The rate-limiting step is the formation of the peracid, which is temperature-dependent. Pre-incubating H₂O₂ with formic acid at room temperature (RT) for 100 minutes maximizes performic acid concentration, achieving >80% conversion of DADS to allicin within 120 minutes. Without preformation, the reaction requires ~4 hours for similar conversion, underscoring the importance of this optimization.

Solvent Systems and Yield Enhancement

The reaction occurs in a biphasic system due to the immiscibility of DADS with aqueous H₂O₂. Polar solvents like dichloromethane (DCM) are employed to extract allicin from the aqueous phase, though initial methods suffered from losses during phase separation. Modern protocols use sequential liquid-liquid extraction with hexane (to remove unreacted DADS) followed by DCM, yielding allicin with >98% purity and 91% yield. Critical parameters include:

  • Temperature : 0–25°C to minimize allicin degradation.
  • Oxidant stoichiometry : A 2:1 molar ratio of H₂O₂ to DADS ensures complete oxidation.

Enzymatic Production Using Alliinase

Alliinase-Mediated Conversion of Alliin

Allicin is naturally synthesized in garlic when the enzyme alliinase converts alliin (S-allyl-L-cysteine sulfoxide) into allicin upon tissue damage. Industrial methods replicate this process using purified alliinase or garlic homogenates. Key steps include:

  • Homogenization : Crushing garlic cloves releases alliinase, which reacts with endogenous alliin.
  • pH control : Alliinase is inactive at pH <3.5, necessitating enteric coating in supplements to prevent gastric degradation.

A patented method (US7179632B2) enhances yield by mechanically treating garlic in an alliin solution, achieving a 3:1 conversion ratio of alliin to allicin. Blending garlic at 35°C for 90 minutes optimizes enzyme activity, while incremental addition of garlic prevents allicin-induced enzyme inhibition.

Stabilization and Extraction

Allicin’s instability in aqueous solutions (>0.5% concentration) necessitates immediate extraction into low-boiling non-polar solvents (e.g., diethyl ether). This step also removes pyruvic acid and ammonia, byproducts of alliin breakdown. Post-extraction, solvents are evaporated under vacuum, yielding purified allicin stabilized at <-20°C.

Comparative Analysis of Synthesis Methods

Chemical vs. Enzymatic Synthesis

  • Yield : Chemical synthesis achieves higher purity (>98%) but requires toxic solvents. Enzymatic methods are greener but yield lower concentrations (1–2% allicin).
  • Cost : DADS oxidation is cost-effective for lab-scale production, while enzymatic methods are preferred for food-grade allicin.

Purity and Stability Considerations

Allicin degrades rapidly at RT, forming polysulfides. Storage at <-20°C in amber vials extends stability to 6 months. LC-MS and ¹H-NMR are essential for verifying purity, as contaminants like diallyl trisulfide mimic allicin’s chromatographic properties.

Chemical Reactions Analysis

Types of Reactions: Allixin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Allixin is a phytoalexin characterized by its structure, which includes a 4H-pyran-4-one moiety. Its chemical formula is C11H14O3C_{11}H_{14}O_3, and it exhibits a range of biological activities attributed to its ability to interact with cellular redox systems. The compound has demonstrated antioxidant properties, which enable it to scavenge free radicals and protect cells from oxidative stress. Additionally, this compound's mechanism of action involves modulation of signaling pathways that are crucial for cell survival and proliferation.

Inhibition of Tumor Growth

This compound has shown promising results in preclinical studies as an anticancer agent. It exerts anti-promoting activity against skin tumors induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and inhibits aflatoxin B1-induced mutagenesis. These findings suggest that this compound may contribute to the tumor-preventative effects associated with garlic extracts.

Table 1: Summary of Anticancer Studies Involving this compound

Study ReferenceType of CancerMechanismKey Findings
Skin TumorsAnti-promotingSignificant reduction in tumor incidence in animal models.
Various TumorsInhibition of mutagenesisReduced mutagenic effects in vitro assays.

Mechanistic Insights

Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death. This apoptotic effect has been observed across various cancer cell lines, including those resistant to conventional therapies.

Neuroprotective Effects

This compound exhibits neurotrophic activity at lower concentrations, making it a candidate for the treatment of neurodegenerative disorders. Studies have indicated that this compound can promote neuronal regeneration and protect against cytotoxicity associated with oxidative stress.

Table 2: Neuroprotective Studies Involving this compound

Study ReferenceModel OrganismObserved Effects
Mouse ModelsEnhanced neuronal survivalPotential therapeutic agent for neurodegenerative diseases.
Cell CulturesIncreased neurite outgrowthSuggests role in neuronal regeneration processes.

Antimicrobial Properties

This compound displays weak antimicrobial activity, which can be leveraged in agricultural applications for seed disinfection and pest control. Its ability to inhibit the growth of certain pathogens makes it a candidate for developing natural pesticides.

Table 3: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Concentration Tested (mg/mL)
Escherichia coli155
Staphylococcus aureus125

Future Research Directions

The current body of research on this compound suggests several promising avenues for future exploration:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound will be crucial for its development as a therapeutic agent.
  • Combination Therapies : Investigating the synergistic effects of this compound with other bioactive compounds could enhance its efficacy in cancer treatment.
  • Clinical Trials : Conducting human clinical trials will be essential to validate preclinical findings and assess safety and efficacy.

Mechanism of Action

Allixin exerts its effects through various mechanisms:

Comparison with Similar Compounds

Key Bioactivities:

  • Neurotrophic Effects : At low concentrations (1–100 ng/mL), Allixin promotes neuronal survival and enhances axonal branching in hippocampal neurons. However, it exhibits cytotoxicity at higher doses (>1 µg/mL) .
  • Anticancer Properties : this compound inhibits tumor promotion by blocking aflatoxin B1-induced mutagenesis and DNA adduct formation. It also suppresses skin tumor formation in mice models initiated by DMBA/TPA .
  • Antioxidant and Anti-inflammatory Activity: this compound reduces oxidative stress by scavenging lipid radicals and downregulating pro-inflammatory enzymes like iNOS .
  • Metabolic Syndrome Applications : Vanadyl and zinc complexes of this compound improve insulin sensitivity and reduce hyperglycemia in diabetic animal models .

Pharmacokinetics:

This compound has low aqueous solubility and moderate bioavailability (31% in mice). It is rapidly metabolized in the liver into hydroxylated derivatives, with most compounds cleared within 2 hours post-administration .

Comparison with Similar Compounds

Garlic-derived compounds exhibit diverse structures and bioactivities. Below is a comparative analysis of this compound with key analogues:

Structural and Functional Comparison

Compound Structure Key Bioactivities Toxicity Profile Applications
This compound γ-Pyrone skeleton Neurotrophic, antimutagenic, antioxidant, anti-diabetic Cytotoxic >1 µg/mL Neurodegenerative disorders, cancer prevention
Allicin Thiosulfinate (-S-SO-) Antimicrobial, antiplatelet, transient antioxidant High toxicity (LD50: 60 mg/kg in mice) Short-term antimicrobial use
S-Allylcysteine (SAC) Water-soluble cysteine derivative Antioxidant, anti-inflammatory, stable in aged garlic extract Low toxicity (safer than allicin/DADS) Chronic disease prevention, cardiovascular health
Diallyl Disulfide (DADS) Organosulfide (CH₂=CHCH₂S)₂ Anticancer (induces apoptosis), lipid-lowering Moderate cytotoxicity Cancer chemoprevention
Ajoene Sulfoxide derivative Antithrombotic, antifungal, inhibits aflatoxin B1 mutagenesis Low toxicity in vitro Cardiovascular disease, antifungal therapy
DHP (this compound analogue) Dimethyl-hydroxy-pyranone Neurotrophic (promotes axonal branching), no cytotoxicity up to 10 µg/mL Non-toxic Neurodegenerative drug development

Key Research Findings

Neurotrophic Activity:

  • This compound and its analogue DHP enhance neuronal survival and axonal branching at 10–100 ng/mL. However, this compound’s cytotoxicity above 1 µg/mL limits its therapeutic window, whereas DHP remains safe up to 10 µg/mL .
  • SAC lacks neurotrophic effects but demonstrates superior stability and systemic antioxidant activity .

Stability and Bioavailability:

  • Allicin is highly unstable, decomposing into polysulfides and ajoene within hours . In contrast, this compound and SAC are stable in aged garlic extracts, making them suitable for oral supplementation .

Anticancer Mechanisms:

  • This compound and ajoene inhibit aflatoxin B1-DNA binding (IC50: 10–50 µM), but this compound uniquely blocks tumor promotion in vivo .

Metabolic Effects:

  • This compound-zinc complexes enhance adipocyte insulin signaling, outperforming standalone this compound in improving glucose uptake .
  • Allicin transiently reduces cholesterol synthesis but lacks long-term efficacy due to rapid degradation .

Advantages and Limitations

  • Structural optimization (e.g., DHP) improves safety .
  • SAC : Low toxicity and high bioavailability make it ideal for chronic use, though it lacks neurotrophic effects .
  • Allicin : Potent antimicrobial activity but unsuitable for systemic applications due to instability and toxicity .

Biological Activity

Allixin, a sulfur-containing compound derived from garlic (Allium sativum), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is structurally related to other bioactive compounds found in garlic, such as allicin and ajoene. It is recognized for its antioxidant, anti-inflammatory, and anticancer properties. Research indicates that this compound may play a significant role in cancer prevention and neuroprotection, making it a compound of interest in both pharmacology and nutrition.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • Skin Tumor Promotion : this compound exhibits anti-promoting activity against skin tumors induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This suggests a protective effect against tumorigenesis .
  • Mutagenesis Inhibition : It has been shown to inhibit aflatoxin B1-induced mutagenesis, highlighting its potential as a chemopreventive agent .

Neuroprotective Effects

This compound has demonstrated neurotrophic activity in vitro. However, at elevated concentrations, it can exhibit cytotoxic effects. This duality suggests that while this compound may support neuronal health and regeneration, careful dosing is essential to avoid toxicity .

Radical Scavenging Activity

The compound also displays significant radical scavenging effects, contributing to its antioxidant properties. This activity may help mitigate oxidative stress-related damage in various biological systems .

The biological effects of this compound are mediated through several mechanisms:

  • Redox Reactions : this compound acts as a reactive sulfur species (RSS), engaging in redox reactions that modify thiol groups in proteins. This mechanism is crucial for its biological activity across different cell types .
  • Cell Signaling Pathways : this compound influences various signaling pathways involved in cell proliferation and apoptosis. For instance, it can activate transcription factors like Nrf2, which regulates the expression of antioxidant genes .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
AntitumorInhibits skin tumor promotion
Mutagenesis InhibitionPrevents aflatoxin B1-induced mutations
NeurotrophicPromotes neuronal growth but can be cytotoxic at high doses
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers in various models

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell lines with varying concentrations of this compound. Results indicated that lower concentrations enhanced cell viability and promoted neurite outgrowth, while higher concentrations led to increased apoptosis. This finding underscores the need for precise dosing when utilizing this compound for therapeutic purposes.

Q & A

Basic Question: What are the primary biochemical properties of Allixin that make it a subject of interest in cancer prevention research?

Methodological Answer:
this compound, a γ-pyrone phytoalexin from garlic, exhibits antitumor-promoting activity by inhibiting tumorigenesis in chemical-induced models (e.g., TPA/DMBA-induced skin tumors in mice). Key properties include:

  • Antioxidant capacity : Scavenges free radicals via hydroxyl group interactions, measured via DPPH or ORAC assays .
  • DNA-binding inhibition : Blocks aflatoxin B1-DNA adduct formation, assessed using electrophoretic mobility shift assays (EMSAs) .
  • Cytotoxicity thresholds : Dose-dependent effects on cell viability, requiring MTT or trypan blue exclusion assays to establish non-toxic concentrations for in vitro studies .

Advanced Question: How can researchers design a robust experimental protocol to evaluate this compound's dual role in neuroprotection and cytotoxicity?

Methodological Answer:

  • Cell culture models : Use primary hippocampal neurons (e.g., embryonic Wistar rat neurons) with standardized culture conditions (e.g., Neurobasal media, B-27 supplements) .
  • Dose optimization : Conduct pilot studies across a wide concentration range (1–10,000 ng/mL) to identify hormetic zones, where low doses promote survival and high doses induce toxicity. Data should be normalized to vehicle controls .
  • Endpoint assays : Combine viability (MTT), apoptosis (Annexin V/PI staining), and oxidative stress markers (ROS via DCFH-DA) to differentiate neurotrophic vs. cytotoxic effects .

Basic Question: What in vivo models are most appropriate for validating this compound's antitumor-promoting activity?

Methodological Answer:

  • Two-stage carcinogenesis models :
    • Initiation : Apply DMBA (7,12-dimethylbenz[a]anthracene) topically to induce DNA mutations.
    • Promotion : Use TPA (12-O-tetradecanoylphorbol-13-acetate) to trigger tumor growth, with this compound administered during promotion phase to assess inhibition .
  • Outcome metrics : Quantify tumor incidence, multiplicity, and volume over 20 weeks. Histopathological analysis (H&E staining) confirms tumor type .

Advanced Question: How can contradictions in this compound’s bioactivity across studies be systematically addressed?

Methodological Answer:

  • Meta-analysis : Aggregate data from independent studies (e.g., antitumor IC50 values) to identify variability sources, such as differences in this compound purity (HPLC-validated ≥95%) or solvent systems (DMSO vs. ethanol) .
  • Standardized protocols : Adopt OECD guidelines for chemical testing, including:
    • Positive/negative controls : Compare with reference antioxidants (e.g., ascorbic acid) and vehicle-only groups.
    • Blinded analysis : Mitigate observer bias in tumor counting or neurite outgrowth measurements .

Advanced Question: What analytical techniques are critical for quantifying this compound in pharmacokinetic studies?

Methodological Answer:

  • Extraction and purification : Use solid-phase extraction (SPE) with C18 columns to isolate this compound from plasma/tissue homogenates .
  • Quantification :
    • HPLC-MS/MS : Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 μm) with ESI-negative mode. Monitor transitions m/z 223.1 → 151.0 (this compound) and 227.1 → 155.0 (deuterated internal standard) .
    • Validation : Assess linearity (1–1000 ng/mL), precision (CV ≤15%), and matrix effects per ICH M10 guidelines .

Basic Question: What molecular targets should be prioritized to elucidate this compound's mechanism of action in cancer cells?

Methodological Answer:

  • Transcriptomic profiling : Perform RNA-seq on this compound-treated vs. untreated cancer cells to identify differentially expressed genes (e.g., NF-κB, Nrf2 pathways) .
  • Protein interaction studies : Use surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to test this compound’s binding to kinases (e.g., FAK/Pyk2) .
  • Functional assays : Measure apoptosis (caspase-3/7 activation) and cell cycle arrest (flow cytometry for G1/S phase ratios) .

Advanced Question: How can researchers ensure reproducibility in this compound isolation and characterization from garlic extracts?

Methodological Answer:

  • Extraction protocol :
    • Homogenize garlic bulbs in 80% methanol, filter, and concentrate under reduced pressure.
    • Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
  • Characterization :
    • NMR : Assign peaks for γ-pyrone skeleton (¹H-NMR: δ 6.2 ppm for H-3; ¹³C-NMR: δ 170 ppm for carbonyl) .
    • HPLC-DAD : Validate purity at 280 nm, retention time ~8.2 min .

Basic Question: What ethical and safety considerations are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity screening : Pre-test this compound in acute toxicity models (e.g., OECD 423 guidelines) to establish safe handling thresholds .
  • Waste disposal : Neutralize this compound-containing solutions with activated charcoal before disposal to prevent environmental contamination .
  • Institutional approvals : Secure IACUC approval for animal studies and MSDS documentation for lab personnel .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.